molecular formula C11H15NO2 B11730881 Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- CAS No. 1017388-31-6

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-

Cat. No.: B11730881
CAS No.: 1017388-31-6
M. Wt: 193.24 g/mol
InChI Key: WRRLWQMERKKTLF-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a cyclopropane ring attached to an amine group and a 3,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Organic Synthesis

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is utilized as a building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions including:

  • C-C Bond Formation : The compound can undergo carbonylative cyclization to form larger cyclic structures, which are valuable in drug design and materials science .
  • Asymmetric Synthesis : It has been used in enantioselective reactions to produce chiral compounds, which are crucial for pharmaceutical applications .

Medicinal Chemistry

Research indicates that cyclopropanamine derivatives may exhibit significant biological activities. Key areas of investigation include:

  • Therapeutic Potential : Studies have shown that compounds derived from cyclopropanamine can act as inhibitors of specific enzymes involved in disease processes, such as Lysine-specific demethylase (LSD1), which plays a role in cancer progression .
  • Biological Activity : Interaction studies are ongoing to evaluate its potential as an anticancer agent and its effects on cellular signaling pathways.

Case Study 1: Anticancer Activity

In vitro studies demonstrated that cyclopropanamine derivatives can inhibit the proliferation of cancer cells. For instance:

  • Study Findings : Treatment with cyclopropanamine significantly reduced cell viability in human melanoma cells, indicating its potential as an anticancer agent.

Case Study 2: Enantioselective Reactions

A recent study explored the use of cyclopropanamine in asymmetric photocycloadditions:

  • Results : The reaction yielded enantioenriched products with high selectivity, showcasing the compound's utility in producing chiral molecules for therapeutic applications .

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Characterized by the presence of a cyclopropane ring and a 3,4-dimethoxyphenyl group.

    Cyclopropanamine, 1-(3,4-dihydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.

    Cyclopropanamine, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .

Biological Activity

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is a compound characterized by its cyclopropane ring and a dimethoxy-substituted phenyl group. Its molecular formula is C11H15NO2C_{11}H_{15}NO_2 with a molecular weight of approximately 219.27 g/mol. The presence of methoxy groups at the 3 and 4 positions significantly influences its chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and comparative analysis with similar compounds.

The biological activity of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound can bind to various receptors or enzymes, modulating their activity and leading to diverse biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest potential roles in enzyme inhibition and receptor binding.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-, it is essential to compare it with related compounds:

Compound NameStructural FeaturesNotable Differences
Cyclopropanamine, 1-(3-chlorophenyl)Chlorine substituent instead of methoxyDifferent reactivity due to chlorine's electronegativity
Cyclopropanamine, 1-(3-methoxyphenyl)One methoxy groupMay exhibit different biological activity compared to two methoxy groups
Cyclopropanamine, 1-(2,4-dimethoxyphenyl)Methoxy groups at different positionsVariation in electronic effects and steric hindrance could influence reactivity

The cyclopropane ring in Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- imparts distinct chemical properties that enhance its stability and interaction with biological targets compared to its analogs.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of Cyclopropanamine derivatives. For instance:

  • Antiparasitic Activity : In vitro studies indicate that modifications in the structure can significantly affect the antiparasitic efficacy against Plasmodium falciparum. The presence of methoxy groups has been shown to enhance solubility and metabolic stability while maintaining or improving activity against parasites .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Initial findings suggest that it may inhibit specific enzymes involved in metabolic pathways critical for parasite survival .

Case Studies

Several case studies have documented the biological activity of Cyclopropanamine derivatives:

  • Study on Antimalarial Properties : A study demonstrated that derivatives of Cyclopropanamine showed varying degrees of effectiveness against P. falciparum, with certain structural modifications leading to enhanced potency .
  • Receptor Binding Studies : Research indicated that the compound exhibits affinity for certain neurotransmitter receptors, suggesting potential applications in neuropharmacology .

Properties

CAS No.

1017388-31-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

WRRLWQMERKKTLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)N)OC

Origin of Product

United States

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